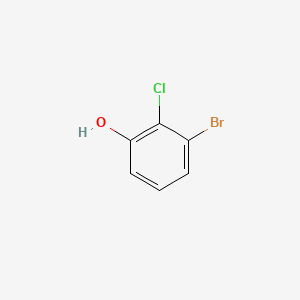

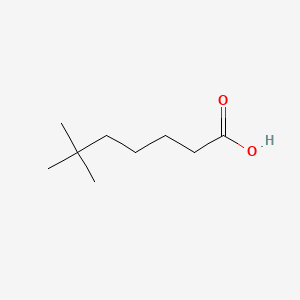

2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the use of acetonitrile as a solvent or reactant. For instance, the synthesis of bis(diphenylphosphino)acetonitrile (dppmCN) is achieved by treating acetonitrile with n-butyllithium followed by chlorodiphenylphosphine under optimized conditions, yielding a 60% production of dppmCN . This process indicates that acetonitrile can participate in organometallic synthesis, potentially offering a pathway to synthesize the target compound by substituting appropriate reactants.

Molecular Structure Analysis

While the exact molecular structure of 2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile is not provided, the structure of related compounds, such as the salts of the [(MeCN)Cu(meso-L)]+ cation, has been characterized using single-crystal X-ray diffraction methods . These analyses reveal the coordination environment around metal centers and the distances between metal and ligand atoms, which can be extrapolated to predict the structure of the target compound, assuming similar coordination chemistry applies.

Chemical Reactions Analysis

The papers describe the use of acetonitrile-containing compounds in catalytic reactions. For example, bis(diphenylphosphino)acetonitrile is used to generate a highly active catalyst for the Suzuki-Miyaura coupling reaction, with a turnover frequency (TOF) exceeding 600,000 after one hour . This suggests that acetonitrile derivatives can be effective ligands in catalysis, which may also be true for the target compound if it can form similar active species.

Physical and Chemical Properties Analysis

The physical properties, such as solubility and crystalline form, are discussed for the copper(I) halides in acetonitrile solution . The chemical properties, such as reactivity and ligand behavior, are exemplified by the synthesis and application of bis(diphenylphosphino)acetonitrile in catalysis . These insights into related compounds can help infer the physical and chemical properties of 2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile, such as its potential solubility in organic solvents and its ability to act as a ligand in metal complexes.

Scientific Research Applications

Analytical Chemistry and Pharmaceutical Applications : A study by Wagh, Kothari, and Lokhande (2017) focused on the quantification of a related compound, (4-Bromophenyl){Pyridine-2-yl} Acetonitrile, in Brompheniramine Maleate, an active pharmaceutical ingredient. They developed a High-Performance Liquid Chromatography (HPLC) method for quantitative determination of this impurity, emphasizing its significance in pharmaceutical analysis (Wagh, Kothari, & Lokhande, 2017).

Materials Chemistry : A paper by Betz, Betzler, and Klüfers (2007) discusses the structure of 2-Bromobenzaldehyde cyanohydrin, a compound closely related to the one . They highlight its molecular structure and intermolecular hydrogen bonding, which is relevant in the context of material science and chemistry (Betz, Betzler, & Klüfers, 2007).

Corrosion Inhibition : Research by Mashuga, Olasunkanmi, and Ebenso (2017) explores the effects of pyridazine derivatives (including a compound similar to the one of interest) on the corrosion of mild steel in acidic environments. Their findings are significant in the field of corrosion science and material protection (Mashuga, Olasunkanmi, & Ebenso, 2017).

Synthetic Chemistry and Heterocyclic Compound Synthesis : Coudert et al. (1993) and El-Hashash et al. (2015) discuss the synthesis of various pyridazine derivatives and their applications in creating biologically active compounds. These studies provide insight into the versatility and utility of pyridazine derivatives in synthetic organic chemistry (Coudert et al., 1993), (El-Hashash et al., 2015).

Photoluminescence and Material Properties : Studies by Xu, Yu, and Yu (2012), and Li et al. (2011) focus on the synthesis and photoluminescence characteristics of various arylnitrile derivatives, including those related to the compound . These works are significant in the context of material science, specifically in the study of fluorescent materials (Xu, Yu, & Yu, 2012), (Li et al., 2011).

properties

IUPAC Name |

2-(2-bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClN3/c13-10-4-2-1-3-8(10)9(7-15)11-5-6-12(14)17-16-11/h1-6,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAWCCQCISRDPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C#N)C2=NN=C(C=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423354 |

Source

|

| Record name | 2-(2-bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile | |

CAS RN |

338405-54-2 |

Source

|

| Record name | 2-(2-bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate](/img/structure/B1276390.png)